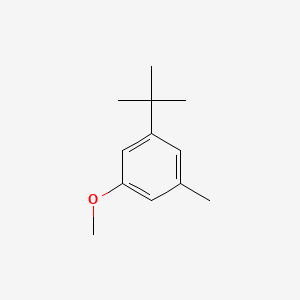

3-tert-Butyl-5-methylanisole

説明

Structure

3D Structure

特性

CAS番号 |

52328-49-1 |

|---|---|

分子式 |

C12H18O |

分子量 |

178.27 g/mol |

IUPAC名 |

1-tert-butyl-3-methoxy-5-methylbenzene |

InChI |

InChI=1S/C12H18O/c1-9-6-10(12(2,3)4)8-11(7-9)13-5/h6-8H,1-5H3 |

InChIキー |

SIRJAAYBSCHVTB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC)C(C)(C)C |

正規SMILES |

CC1=CC(=CC(=C1)OC)C(C)(C)C |

他のCAS番号 |

52328-49-1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Derivatization of 3 Tert Butyl 5 Methylanisole

Direct Alkylation and Functionalization Approaches

Direct methods for synthesizing 3-tert-butyl-5-methylanisole often leverage Friedel-Crafts alkylation and modern C-H bond functionalization techniques. These approaches aim to introduce the bulky tert-butyl group in a regioselective manner.

Catalytic Aromatic Alkylation with Unactivated Tertiary Alcohols

The use of unactivated tertiary alcohols as alkylating agents in aromatic alkylation reactions represents a significant advancement in synthetic chemistry, offering a direct route to compounds like this compound.

A dual Brønsted/Lewis acid catalytic system has been shown to effectively promote the site-selective tert-butylation of electron-rich arenes. escholarship.orgrsc.org This method fills a gap in traditional Friedel-Crafts reaction literature by employing unactivated tertiary alcohols. escholarship.orgrsc.org In this synergistic catalysis, the Lewis acid is proposed to enhance the acidity of the Brønsted acid, facilitating the formation of the tert-butyl cation for subsequent electrophilic aromatic substitution. escholarship.orgrsc.org This approach is particularly noteworthy for its use of environmentally benign and readily available reagents and catalysts. rsc.org

| Catalyst System | Reactants | Key Features |

| Brønsted Acid / Lewis Acid (e.g., TFA/FeCl3) | Electron-rich arenes, Unactivated tertiary alcohols | Site-selective, Utilizes environmentally benign catalysts |

The regioselectivity of the tert-butylation of electron-rich arenes, such as 3-methylanisole (B1663972), is a critical aspect of synthesizing this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role. For 3-methylanisole, the methoxy (B1213986) group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The synergistic Brønsted/Lewis acid catalysis has demonstrated success in achieving site-selective tert-butylation on a variety of substituted phenolic and anisolic substrates. escholarship.org For meta-substituted phenols, tert-alkylation often occurs at the less sterically hindered position. escholarship.org

Alkylation utilizing Peroxide Reagents (e.g., Di-tert-butylperoxide)

An alternative direct alkylation strategy involves the use of peroxide reagents, such as di-tert-butyl peroxide (DTBP). escholarship.orgrsc.org A dual Brønsted/Lewis acid system, for instance involving trifluoroacetic acid and catalytic iron(III) chloride, can mediate the site-selective C-C bond formation when treating phenolic substrates with equimolar amounts of DTBP. nih.gov This method is considered an underexplored site-selective Friedel-Crafts alkylation process. nih.gov The reaction is believed to proceed through the formation of a tert-butyl cation, which then acts as the electrophile. nih.gov

| Reagent | Catalyst System | Substrate | Key Outcome |

| Di-tert-butyl peroxide (DTBP) | Brønsted Acid / Lewis Acid (e.g., TFA/FeCl3) | Phenolic substrates | Site-selective C-C bond formation |

C-H Bond Functionalization via Catalytic Silylation

Catalytic C-H bond silylation offers a modern and efficient pathway for the functionalization of aromatic compounds, which can be a precursor step to introducing other functional groups. While direct silylation to form this compound is not explicitly detailed, the principles of C-H silylation of arenes are relevant. For instance, a relay of two transition metal catalysts has been used for the ortho-C–H silylation of phenols using traceless acetal (B89532) directing groups. nih.gov Another approach involves the organopotassium-catalyzed silylation of benzylic C(sp³)–H bonds, which can selectively functionalize methylarenes. researchgate.net These methods highlight the potential for selective C-H functionalization on the aromatic ring of a precursor like 3-methylanisole, which could then be further manipulated.

Multi-Step Synthesis Pathways from Precursor Molecules

In cases where direct alkylation methods may not provide the desired regioselectivity or yield, multi-step synthetic sequences starting from more readily available precursors can be employed. While specific multi-step syntheses for this compound are not extensively documented in the provided search results, general organic synthesis principles allow for the postulation of such routes. For example, one could envision a pathway involving the introduction of a directing group to control the position of tert-butylation on a cresol (B1669610) or anisole (B1667542) derivative, followed by the removal of the directing group. Another possibility could involve the synthesis of a Grignard or organolithium reagent from a brominated precursor, followed by reaction with a tert-butylating agent. A study on the synthesis of [μ-methylenebis(η5-3-tert-butyl-2-methylinden-1-yl)]dichlorozirconium(iv) involved the reaction of 2-bromo-3-tert-butylindene with methylmagnesium iodide catalyzed by Ni(dppp)Cl2 to afford 3-tert-butyl-2-methylindene, showcasing a multi-step approach to a complex molecule with a tert-butyl group. colab.ws

Synthetic Routes involving Alkylphenol Intermediates

A primary and well-established route to this compound commences with the Friedel-Crafts alkylation of an alkylphenol, specifically m-cresol (B1676322) (3-methylphenol). In this approach, a tert-butyl group is introduced onto the m-cresol ring to form a key intermediate, 3-tert-butyl-5-methylphenol (B1618670). The choice of catalyst and reaction conditions is paramount in directing the tert-butylation to the desired position and minimizing the formation of isomeric byproducts.

Various catalysts have been investigated for the tert-butylation of m-cresol with tert-butylating agents like tert-butanol (B103910) or isobutylene. These include solid acid catalysts, which are often favored for their reusability and potential for high selectivity.

Key Catalytic Systems for tert-Butylation of m-Cresol:

Mesoporous Al-MCM-41: These molecular sieves have been used for the vapor-phase tert-butylation of m-cresol with tert-butyl alcohol. niscpr.res.in Studies have shown that the reactant mole ratio significantly impacts conversion and product selectivity. For instance, at a m-cresol to tert-butyl alcohol mole ratio of 1:2, conversions of over 30% have been achieved, predominantly yielding 2-tert-butyl-5-methylphenol. niscpr.res.in

Sulfated Zirconia (SZ): Perlite-supported sulfated zirconia (SZP) has demonstrated high efficiency as a catalyst in the vapor-phase alkylation of cresols with tert-butyl alcohol. mdpi.com In the case of m-cresol, this catalyst system has shown the potential for high conversion (up to 98%) and exceptional selectivity (100%) towards the formation of 6-tert-butyl-3-methylphenol (an isomer of the target precursor) at 245°C. mdpi.com

Zeolites: Hβ zeolite has been employed as a catalyst for the alkylation of m-methyl phenol (B47542) with agents like tertiary butyl alcohol, methyl tert-butyl ether, or isobutyl alcohol under normal pressure and temperatures ranging from 50 to 180°C. dntb.gov.ua

Ionic Liquids: SO3H-functionalized ionic liquids have been presented as efficient and recyclable catalysts for the tert-butylation of m-cresol with tert-butanol (TBA). Under optimal conditions, m-cresol conversions of 81% with a 96% selectivity for 2-tert-butyl-5-methylphenol have been reported. researchgate.net

The alkylphenol intermediate, once synthesized and purified, serves as the direct precursor for the final O-methylation step to yield this compound.

O-Methylation Strategies for Anisole Formation

The conversion of the 3-tert-butyl-5-methylphenol intermediate to the final anisole product is achieved through O-methylation of the phenolic hydroxyl group. This step requires the selection of an appropriate methylating agent and reaction conditions that favor ether formation without promoting undesired side reactions.

Commonly employed methylating agents include dimethyl sulfate (B86663) and methyl iodide. More environmentally benign reagents like dimethyl carbonate (DMC) have also gained traction. researchgate.netmdma.ch

Typical O-Methylation Reaction Conditions:

Dimethyl Sulfate (DMS): A widely used method involves the reaction of the phenol with dimethyl sulfate in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dry acetone. The base deprotonates the phenol, forming a phenoxide ion that then acts as a nucleophile, attacking the methyl group of the DMS in a Williamson ether synthesis-type reaction.

Dimethyl Carbonate (DMC): DMC is considered a greener alternative to DMS and methyl halides. researchgate.net The O-methylation of phenols with DMC can be carried out under various conditions. One effective method utilizes a solid/liquid phase transfer catalysis system with K₂CO₃ as the base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdma.ch This approach allows for the reaction to proceed at moderate temperatures (90-100°C) under atmospheric pressure, with high yields and selectivity. mdma.ch The reaction can also be performed in an autoclave at higher temperatures (e.g., 160°C) with a base catalyst. mdma.ch

Methyl Iodide: Similar to DMS, methyl iodide can be used in the presence of a base like K₂CO₃ in a polar aprotic solvent such as dimethylformamide (DMF) to achieve O-methylation.

For sterically hindered phenols, such as 3-tert-butyl-5-methylphenol, ensuring complete methylation can sometimes require more forcing conditions or the use of more reactive systems. However, the methods described are generally effective for this transformation.

Sequential Introduction of Substituents

The synthesis of this compound can be approached by introducing the tert-butyl and methoxy functionalities in different orders. The two primary sequential strategies are:

Route A: Alkylation followed by Methylation: This is the most common and often more controlled route. It begins with the tert-butylation of m-cresol to form 3-tert-butyl-5-methylphenol, which is then O-methylated to give the final product. This sequence allows for the purification of the intermediate alkylphenol, which can help in obtaining a purer final product. The directing effects of the hydroxyl and methyl groups on m-cresol guide the incoming tert-butyl group, although control of regioselectivity is still a critical factor.

Route B: Methylation followed by Alkylation: This alternative route starts with the O-methylation of m-cresol to form 3-methylanisole. This is then followed by a Friedel-Crafts alkylation to introduce the tert-butyl group. The challenge in this route lies in the regioselectivity of the Friedel-Crafts reaction on 3-methylanisole. The methoxy and methyl groups are both ortho-, para-directing. Therefore, the alkylation can potentially lead to a mixture of isomers, including products where the tert-butyl group is positioned ortho or para to the methoxy or methyl group. Controlling the reaction to favor the desired 5-tert-butyl isomer (relative to the methoxy group) can be difficult. rsc.orgresearchgate.net However, under certain conditions, such as using specific catalysts or reaction parameters, the selectivity can be influenced. For example, the alkylation of 3-tert-butylanisole has been shown to be selectively alkylated at the less sterically encumbered ortho position relative to the methoxy group. rsc.org

In general, Route A is often preferred due to the better control it offers in achieving the desired substitution pattern.

Chemo- and Regioselectivity in Synthesis Operations

Controlling chemo- and regioselectivity is a critical aspect of synthesizing this compound, particularly in the tert-butylation of m-cresol.

Regioselectivity:

The tert-butylation of m-cresol can theoretically yield several mono-alkylated isomers, primarily:

2-tert-butyl-5-methylphenol

4-tert-butyl-3-methylphenol (B1678311)

6-tert-butyl-3-methylphenol

The distribution of these products is highly dependent on the catalyst and reaction conditions. The interplay between the electronic directing effects of the hydroxyl (strong ortho, para-director) and methyl (weak ortho, para-director) groups, and the steric hindrance imposed by these groups and the bulky tert-butyl electrophile, determines the final regiochemical outcome.

For example, studies using SO3H-functionalized ionic liquids have shown high selectivity (96%) for 2-tert-butyl-5-methylphenol. researchgate.net In contrast, vapor-phase alkylation over a perlite-supported sulfated zirconia catalyst at 245°C resulted in 100% selectivity for 6-tert-butyl-3-methylphenol. mdpi.com The use of mesoporous Al-MCM-41 molecular sieves in the vapor phase primarily yielded 2-tert-butyl-5-methylphenol. niscpr.res.in This highlights the crucial role of the catalyst's acidic properties and pore structure in dictating the position of alkylation.

Chemoselectivity:

A key challenge in the Friedel-Crafts alkylation of phenols is the competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group). The formation of the ether byproduct, tert-butyl-m-cresol ether, can reduce the yield of the desired alkylphenol intermediate. researchgate.netmdpi.com

The reaction conditions can be tuned to favor C-alkylation. For instance, in reactions catalyzed by ionic liquids, the ether is often observed as a primary product, which then isomerizes to the more thermodynamically stable C-alkylated phenols over time. researchgate.net In many solid acid-catalyzed systems, particularly at higher temperatures, the C-alkylated products are generally favored. The choice of the tert-butylating agent can also influence chemoselectivity.

Furthermore, in the O-methylation step, the chemoselectivity is generally high, with the reaction preferentially occurring at the phenolic oxygen. The use of greener reagents like dimethyl carbonate (DMC) is notable for its high selectivity for O-methylation, with no C-methylation byproducts typically observed under the right conditions. researchgate.net

Data Tables

Table 1: Catalytic Systems for tert-Butylation of m-Cresol

| Catalyst | Alkylating Agent | Temperature (°C) | Key Product(s) | Conversion/Selectivity | Reference |

| Al-MCM-41 | tert-Butyl alcohol | 250-400 | 2-tert-butyl-5-methylphenol | >30% Conversion | niscpr.res.in |

| Sulfated Zirconia on Perlite | tert-Butyl alcohol | 245 | 6-tert-butyl-3-methylphenol | 98% Conversion, 100% Selectivity | mdpi.com |

| Hβ Zeolite | tert-Butyl alcohol | 100 | 2-tert-butyl-5-methylphenol | - | dntb.gov.ua |

| SO3H-functionalized Ionic Liquid | tert-Butanol | - | 2-tert-butyl-5-methylphenol | 81% Conversion, 96% Selectivity | researchgate.net |

Table 2: O-Methylation of Phenols

| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Key Features | Reference |

| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | Standard Williamson ether synthesis | |

| Dimethyl Carbonate | K₂CO₃ / TBAB | - | 90-100 | Green reagent, high selectivity | mdma.ch |

| Methyl Iodide | K₂CO₃ | DMF | - | Effective methylation |

Reaction Chemistry and Mechanistic Investigations of 3 Tert Butyl 5 Methylanisole

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-tert-butyl-5-methylanisole, activated by the electron-donating methoxy (B1213986) (-OCH₃) and alkyl (-C(CH₃)₃, -CH₃) groups, is susceptible to electrophilic attack. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.

Nitration Reactions and Formation of Polynitro Derivatives (e.g., Dinitration)

The nitration of anisole (B1667542) and its derivatives is a classic example of an electrophilic aromatic substitution reaction. The methoxy group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. researchgate.net The tert-butyl and methyl groups are also activating and ortho, para-directing. In this compound, the positions are influenced by all three groups.

The reaction of substituted anisoles with nitrating agents can lead to the formation of polynitro derivatives. For instance, the dinitration of a structurally similar compound, 6-tert-butyl-3-methylanisole, is a known process for synthesizing 2,4-dinitro-6-t-butyl-3-methylanisole, a compound commonly known as musk ambrette. rsc.orgacs.org This synthesis is typically achieved by reacting the starting anisole with a nitrating mixture, such as nitric acid in combination with acetic anhydride (B1165640) and acetic acid, at controlled temperatures. rsc.org

The mechanism for such nitrations can be complex. The generally accepted mechanism involves the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. researchgate.net Subsequent loss of a proton restores the aromaticity of the ring.

However, with highly activated substrates like anisole derivatives, ipso-nitration can occur, where the electrophile attacks a carbon atom already bearing a substituent. Current time information in Chatham County, US.kiku.dk This can lead to the formation of intermediate species like nitro-dienones, which can then rearrange to form nitrophenols or other products. Current time information in Chatham County, US.kiku.dk For example, the nitration of some 4-substituted anisoles has been shown to yield 2-nitrophenols through the formation and decomposition of a 4-nitrocyclohexa-2,5-dienone intermediate. Current time information in Chatham County, US.kiku.dk The formation of dinitro derivatives proceeds when the initial mononitrated product undergoes a second nitration, a process that is generally slower due to the deactivating effect of the first nitro group. adichemistry.com

A study on the dinitration of various electron-rich aromatics utilized a powerful N-nitropyrazole nitrating reagent, which allowed for the controlled synthesis of dinitrated products under mild conditions. adichemistry.com For substituted anisoles, dinitration typically occurred at the para- and less-hindered ortho-positions relative to the alkoxy group. adichemistry.com

Table 1: Nitration Conditions for Anisole Derivatives

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| 6-t-Butyl-3-methylanisole | Acetic anhydride, Acetic acid, Nitric acid | 5° to 30° C | 2,4-Dinitro-6-t-butyl-3-methylanisole | rsc.org |

| Substituted Anisoles | 5-Methyl-1,3-dinitro-1H-pyrazole, In(OTf)₃ | 80 °C | Dinitrated Anisoles | adichemistry.com |

| 4-Substituted Anisoles | Nitric acid in Sulfuric acid | Varies | 2-Nitro-derivatives and 2-Nitrophenols | Current time information in Chatham County, US.kiku.dk |

This table provides examples of nitration reactions on anisole derivatives, illustrating typical reagents and the formation of nitro-substituted products.

Investigation of Intermediates in Aromatic Alkylations (e.g., Carbocation Generation)

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. The reaction involves an electrophilic attack on the aromatic ring by a carbocation or a related electrophile. geeksforgeeks.orgmasterorganicchemistry.com These carbocations are typically generated from alkyl halides, alkenes, or alcohols in the presence of a Lewis acid (e.g., AlCl₃) or a Brønsted acid. adichemistry.commsu.edu

For an anisole derivative like this compound, alkylation would be directed by the existing activating groups. The key intermediate in this process is the carbocation electrophile. geeksforgeeks.org The reaction of an alkyl halide with a strong Lewis acid like AlCl₃ generates the carbocation, which then attacks the aromatic ring. masterorganicchemistry.com

A significant aspect of Friedel-Crafts alkylation is the potential for carbocation rearrangements. masterorganicchemistry.comlibretexts.org Primary carbocations, being less stable, are particularly prone to 1,2-hydride or 1,2-alkyl shifts to form more stable secondary or tertiary carbocations. For example, the reaction of benzene with 1-chloropropane (B146392) and aluminum chloride yields isopropylbenzene (cumene) rather than n-propylbenzene, due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. msu.edu When using tertiary alcohols or di-tert-butylperoxide as alkylating agents for phenols and anisoles, a synergistic Brønsted/Lewis acid catalysis can be employed to generate the tertiary carbocation for the alkylation. nih.govrsc.org

The attack of the carbocation on the aromatic ring of this compound would form a resonance-stabilized arenium ion (sigma complex). libretexts.org The stability of this intermediate is enhanced by the electron-donating substituents. The final step involves the loss of a proton from the arenium ion to restore the aromatic system, yielding the alkylated product. libretexts.org While specific studies on the alkylation intermediates of this compound are not detailed in the provided sources, the general, well-established mechanism of Friedel-Crafts alkylation provides a clear framework for understanding the carbocation generation and subsequent reaction steps. geeksforgeeks.orgmasterorganicchemistry.comlibretexts.org

Carbon-Heteroatom Bond Activation and Cleavage

The carbon-oxygen bond of the methoxy group in this compound is a key site for chemical transformations. Cleavage of this aryl ether linkage is a significant reaction for converting biomass-derived compounds into fuels and chemical feedstocks, as anisole derivatives are common motifs in lignin. kiku.dkuantwerpen.be

Hydrogenolysis of Aromatic Ether Linkages to Arenes

Hydrogenolysis is a reaction in which a chemical bond is broken by the addition of hydrogen. The cleavage of the C(aryl)-O bond in aryl ethers to produce the corresponding arene and an alcohol is a challenging but important transformation. kiku.dk This reaction typically requires harsh conditions, such as high temperatures and pressures, when using conventional heterogeneous catalysts. kiku.dk

Recent advances have led to the development of more selective and milder catalytic systems. Soluble nickel catalysts, particularly those using N-heterocyclic carbene (NHC) ligands, have been shown to selectively cleave the aromatic C–O bond with hydrogen under mild conditions without reducing the arene ring. kiku.dk Another study reported a nickel-catalyzed reductive cleavage of C–O bonds in a wide range of aryl ethers, including monocyclic anisole derivatives, using diisopropylaminoborane (B2863991) as the reducing agent. acs.org

Furthermore, a "self-supported hydrogenolysis" (SSH) strategy has been developed for the transformation of aromatic ethers into arenes using a RuW alloy catalyst. nih.gov This method impressively requires no external hydrogen gas, as the hydrogen atoms from the methoxy group itself are utilized as the reductant. This process was shown to be effective for various aromatic ethers, including anisole and 3,5-dimethoxytoluene, yielding the corresponding arene as the sole product with very high selectivity. nih.gov

Table 2: Catalytic Systems for Aryl Ether Hydrogenolysis

| Catalyst System | Reductant | Substrate Scope | Key Feature | Reference |

| Ni(0)-NHC | H₂ | Diaryl and alkyl aryl ethers | Selective C(aryl)-O cleavage under mild conditions | kiku.dk |

| Ni(COD)₂/dppf | Diisopropylaminoborane | Monocyclic and heterocyclic aryl ethers | Wide substrate scope | acs.org |

| RuW alloy | None (Self-supported) | Various aromatic ethers | No external reductant needed; high selectivity | nih.gov |

This table summarizes modern catalytic approaches for the hydrogenolysis of the C(aryl)-O bond in ether linkages.

Photochemical Cleavage Mechanisms in Aryl tert-Butyl Ethers

The photolysis of aryl ethers can induce the cleavage of the C-O bond. Studies on substituted aryl tert-butyl ethers in methanol (B129727) have shown that irradiation primarily leads to two types of products: the corresponding phenol (B47542) (from C-O bond cleavage) and tert-butyl-substituted phenols (from a photo-Fries rearrangement). acs.orgnih.gov

The mechanism for these photochemical reactions is believed to proceed from the singlet excited state of the aryl ether. acs.orgnih.gov Upon absorption of UV light, the molecule is promoted to an excited state. From here, homolytic cleavage of the alkyl-oxygen bond can occur, generating a radical pair (a phenoxy radical and a tert-butyl radical) within a solvent cage. This radical pair can then follow several pathways:

Escape from the solvent cage: The radicals can diffuse apart and react with the solvent or other species.

In-cage recombination: The radical pair can recombine at the ortho or para positions of the phenoxy radical, leading to dienone intermediates that tautomerize to the substituted phenols of the photo-Fries rearrangement. acs.org

Hydrogen abstraction: The phenoxy radical can abstract a hydrogen atom to form the corresponding phenol.

For some substrates, particularly those with electron-withdrawing groups, evidence suggests the involvement of ionic intermediates. acs.org For example, the photolysis of 4-cyanophenyl 1-adamantyl ether yielded 1-methoxyadamantane, a product indicative of an adamantyl cation intermediate. acs.orgnih.gov This suggests that electron transfer can occur within the initial radical pair to form an ion pair, which then leads to the final products. acs.org

Transition Metal-Mediated C-O Bond Activation

The C(aryl)-O bond in anisole derivatives is strong and generally unreactive, making its activation a significant challenge. Transition metal catalysis has emerged as a powerful tool to achieve this transformation, enabling the use of aryl ethers as coupling partners in reactions that traditionally relied on more reactive aryl halides. researchgate.netrsc.org

Nickel-based catalysts have been particularly successful in this area. In conjunction with strong σ-donor ligands like N-heterocyclic carbenes (NHCs) or phosphines, low-valent nickel species can oxidatively add into the C(aryl)-O bond, initiating a catalytic cycle. researchgate.netrsc.org This has enabled various cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl methyl ethers with organoboron reagents. rsc.org

Rhodium catalysts have also been employed for C-O bond activation. For instance, rhodium complexes can catalyze the oxidative alkenylation of anisole, where a C-H bond is activated and an olefin is inserted, but related research also delves into C-O bond cleavage. acs.org Mechanistic studies on the nickel-mediated hydrogenolysis of aryl ethers suggest a pathway involving the oxidative addition of the C-O bond to the metal center, followed by β-hydride elimination from the resulting nickel alkoxide intermediate. acs.orgnih.gov

These transition metal-mediated strategies represent a significant advance, allowing the strong C-O ether bond to be used as a synthetic handle for building more complex molecules, often under milder conditions than classical methods. rsc.org

Carbon-Hydrogen Bond Activation and Rearrangements

The functionalization of carbon-hydrogen (C-H) bonds in arenes represents a powerful strategy in organic synthesis, allowing for the direct conversion of simple starting materials into more complex molecules. acs.orgacs.org For anisole and its analogues, which are characterized by an electron-rich aromatic ring, C-H activation is of significant interest for creating new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org The mechanistic pathways for these transformations are diverse and heavily dependent on the catalyst system and reaction conditions employed.

One prominent pathway involves the use of transition metal π-complexation to enhance the reactivity and control the selectivity of C-H activation. acs.org For instance, the complexation of an anisole derivative to a Cr(CO)₃ unit enhances the arene's reactivity and can direct arylation to the ortho position. acs.org This process is believed to occur through a concerted metalation-deprotonation pathway, a mechanism not typically accessible for electron-rich arenes without the activating effect of the metal complex. acs.org

Another approach involves cationic complexes of rare-earth metals, such as scandium(III), which can catalyze the regioselective C-H alkylation of anisoles with olefins. rsc.org Mechanistic studies, including deuterium-labeling experiments and kinetic analysis, suggest a catalytic cycle where the activation of a benzylic C(sp³)–H bond may be preferred over an aromatic C(sp²)–H bond if an alkyl substituent is present. rsc.org For anisole itself, these catalysts can achieve high regioselectivity, overcoming the common problem of obtaining mixtures of ortho- and para-isomers seen in traditional Friedel-Crafts reactions. rsc.org

The choice of transition metal is crucial and dictates the reaction outcome. While late-transition metals sometimes show weak interaction with the ether moiety, specialized ligand designs and catalytic systems have enabled progress. rsc.org For example, rhodium(I) catalysts have been used for the asymmetric C-H alkylation of related compounds through an inner-sphere mechanism that is highly sensitive to steric factors. rsc.org These reactions often proceed through the oxidative addition of the C-H bond to the metal center, followed by migratory insertion and reductive elimination to yield the final product. rsc.org Computational studies have been instrumental in classifying and understanding the various mechanistic manifolds of transition metal-catalyzed C-H activation. springernature.com

Advanced Spectroscopic Characterization and Quantum Chemical Computational Studies

Vibrational Spectroscopy for Structural Elucidation

No published data is available for the FT-IR and FT-Raman spectra of 3-tert-Butyl-5-methylanisole. Therefore, an analysis of its vibrational modes, including assignments and comparison with theoretical calculations, cannot be provided.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Information not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Information not available in the searched scientific literature.

Experimental vs. Theoretically Calculated Vibrational Wavenumbers and Scaling Factors

Information not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published experimental or theoretical NMR data specifically for this compound has been found. A detailed chemical shift analysis is therefore not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Information not available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Information not available in the searched scientific literature.

Electronic Spectroscopy for Excited State Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For anisole (B1667542) derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the oxygen atom of the methoxy (B1213986) group. scielo.org.za The solvent environment can influence the position and intensity of these absorption bands. researchgate.net

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to predict the electronic absorption spectra. scielo.org.zaresearchgate.netacs.org This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. scielo.org.zaresearchgate.net By analyzing the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the character of the excitations (e.g., π → π* or n → π*) can be determined. scielo.org.zaresearchgate.net The calculated absorption wavelengths are often in good agreement with the experimental spectra, providing a deeper understanding of the electronic structure. scielo.org.zaacs.org

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Substituted Anisole

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280 | ~0.02 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~230 | ~0.15 | HOMO-1 → LUMO (π → π) |

Note: This table provides a hypothetical example of TD-DFT results for a substituted anisole to illustrate the type of data generated.

Density Functional Theory (DFT) for Molecular Architecture and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the stable geometries and conformational preferences of molecules. nih.gov For anisole and its derivatives, a key conformational feature is the orientation of the methoxy group relative to the benzene (B151609) ring. Two primary conformers are typically considered: the O-cis conformer, where the methyl group is in the plane of the ring and directed towards one of the ortho positions, and the O-trans conformer, where the methyl group is directed away from the ortho positions. nih.gov

Computational studies on similar molecules, such as 2-tert-butyl-5-methyl anisole, have shown that the O-cis conformer is often the more stable, lower-energy conformation. nih.gov The energy difference between the conformers is generally small. researchgate.net The presence of bulky substituents, like the tert-butyl group, can influence the rotational barrier and the relative stability of these conformers due to steric hindrance. acs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov This analysis transforms the calculated wave function into localized orbitals that correspond to the intuitive Lewis structure representation of a molecule.

For this compound, NBO analysis can reveal key electronic features:

Hyperconjugative Interactions: The analysis can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. A significant interaction involves the lone pair electrons on the oxygen atom of the methoxy group (n_O) donating into the antibonding π* orbitals of the aromatic ring (n_O → π*(C-C)). This interaction is crucial in determining the electronic properties and reactivity of the molecule. nih.gov

Intramolecular Charge Transfer: NBO analysis provides insights into the charge distribution within the molecule. The electron-donating nature of the methoxy and alkyl groups leads to a charge transfer towards the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The analysis of the NBO charges on individual atoms can pinpoint the sites most susceptible to electrophilic or nucleophilic attack. scielo.org.za

Table 3: Illustrative NBO Analysis Results for a Substituted Anisole

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | High |

| σ (C-H) | σ* (C-C) | Moderate |

Note: This table presents a simplified, illustrative example of NBO analysis results.

Research on Derivatives, Analogues, and Isomers of 3 Tert Butyl 5 Methylanisole

Synthesis and Advanced Characterization of Related Alkyl Anisoles

The synthesis of alkylated anisole (B1667542) derivatives can be achieved through various methods, with Friedel-Crafts alkylation being a conventional approach for introducing tert-butyl groups onto anisole. sorbonne-universite.fr However, this method often results in poor regioselectivity, yielding a mixture of ortho and para isomers. sorbonne-universite.fr To address this, researchers have explored different tert-butyl cation precursors and Lewis acid promoters. For instance, using tert-butyl bromide with silica (B1680970) gel has been reported to yield a product distribution of 32% ortho, 58% para, and 10% bis-alkylated products. sorbonne-universite.fr

Alternative strategies for synthesizing substituted anisoles include the ipso-SNAr reactions of aryl tert-butyl sulfoxides, which have shown high yields, such as 75% for a methyl anisole derivative. sorbonne-universite.fr The synthesis of specific isomers like 3-methylanisole (B1663972) can be accomplished by treating 3-cresol with dimethyl sulfate (B86663) in the presence of sodium hydroxide, yielding up to 80% of the desired product. prepchem.comchemicalbook.com Another method involves the reaction of 3-cresol with dimethyl carbonate. chemicalbook.com For the synthesis of 2-tert-butyl-4-chlorophenol, a method utilizing 4-chlorophenol, ferric chloride, di-tert-butyl peroxide (DTBP), and trifluoroacetic acid (TFA) has been described. rsc.org

Advanced characterization of these synthesized alkyl anisoles often involves a combination of spectroscopic techniques and computational methods. Techniques such as Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to elucidate the molecular structures. researchgate.net Density functional theory (DFT) calculations, often at the B3LYP/6–311++G(d,p) level of theory, are used to complement experimental data and provide insights into vibrational frequencies, chemical shifts, and other molecular properties. researchgate.net

For instance, the spectroscopic investigation of 2-tert-butyl-5-methyl anisole involved comparing experimentally measured FT-IR, FT-Raman, ¹H, and ¹³C NMR spectra with those obtained from DFT calculations. researchgate.net Such studies allow for a detailed analysis of the molecule's vibrational modes and electronic environment.

Comparative Studies with Positional Isomers (e.g., 2-tert-Butyl-5-methylanisole, 3-Methylanisole)

Comparative studies of positional isomers of tert-butyl-methylanisole are crucial for understanding how the arrangement of substituents on the benzene (B151609) ring influences their chemical and physical properties.

The positions of the methyl and tert-butyl groups on the anisole ring significantly affect the electronic structure and, consequently, the reactivity of the molecule. The methoxy (B1213986) group (-OCH₃) and alkyl groups are generally electron-donating, increasing the electron density of the aromatic ring. sciengine.comlongdom.org This increased electron density makes the molecule more susceptible to electrophilic attack.

The relative positions of the substituents dictate the regioselectivity of further reactions. For example, in electrophilic substitution reactions of anisole, the methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. msu.edu The presence of a bulky tert-butyl group can introduce steric hindrance, which can influence the preferred site of reaction. For instance, ortho-substitution with bulky groups can enhance thermal stability by preventing isomerization and decomposition. longdom.org

Theoretical studies on disubstituted benzenes, such as iodoanisoles, have shown that the interplay of inductive and resonance effects of the substituents alters the ionization potentials of the molecule. researchgate.net Both iodo and methoxy groups are electron-donating, leading to a lower first ionization potential compared to benzene, iodobenzene, or anisole. sciengine.comresearchgate.net This electron-rich nature contributes to the high reactivity of such compounds in various organic reactions. sciengine.comresearchgate.net The relative positioning of the substituents (ortho, meta, or para) leads to different interactions between the orbitals and thus different electronic properties. researchgate.net

In the case of methylanisole isomers, their reactivity with transition metal ions in the gas phase has been studied. The fragmentation patterns of the resulting organometallic complexes are dependent on the isomer. For instance, Fe+, Co+, and Ni+ complexes with the ortho isomer of methylanisole preferentially lose methane (B114726) and formaldehyde, while the meta and para isomers eliminate a hydrogen molecule and formaldehyde. researchgate.net

Spectroscopic techniques are invaluable for differentiating between positional isomers of substituted anisoles.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the substituents. The coupling patterns of the aromatic protons can also provide definitive structural information. For example, the nitration of 2-chloro-4-methylanisole yields products that can be characterized and distinguished by their ¹H and ¹³C NMR spectra, where the chemical shifts and coupling constants of the ring protons are indicative of the substituent positions. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational spectra of isomers exhibit distinct differences in the fingerprint region. The positions and intensities of the absorption bands corresponding to C-H bending, C-C stretching, and other vibrational modes are unique to each isomer's symmetry and electronic structure. Computational methods like DFT are often used to predict and assign these vibrational frequencies, aiding in the differentiation of isomers. researchgate.net

Mass Spectrometry: The fragmentation patterns of isomers in mass spectrometry can also be used for their differentiation. For example, the unimolecular fragmentation of ionized anisole derivatives upon electron impact shows competitive reaction channels that are influenced by the substituent position. researchgate.net Similarly, the gas-phase reactions of methylanisole isomers with transition metal ions lead to different fragmentation products depending on the isomer. researchgate.net

Table 1: Spectroscopic Data for Selected Anisole Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key FT-IR Bands (cm⁻¹) |

| 2-tert-Butyl-4-chlorophenol rsc.org | 7.21 (d, J=3.0 Hz, 1H), 7.02 (dd, J=8.4, 2.4 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 4.77 (br s, 1H), 1.38 (s, 9H) | 152.9, 138.2, 127.5, 126.7, 125.58, 117.7, 34.9, 29.5 | Not specified |

| 2-tert-Butyl-4-fluorophenol rsc.org | 6.97 (dd, J=10.8, 3.0 Hz, 1H), 6.75 (td, J=8.4, 3.0 Hz, 1H), 6.59 (dd, J=8.4, 3.0 Hz, 1H), 4.68 (br s, 1H), 1.39 (s, 9H) | Not specified | Not specified |

| 3-Methylanisole prepchem.com | Not specified | Not specified | Not specified |

Investigations into the Influence of Structural Modifications on Electronic Properties and Chemical Reactivity

Structural modifications, such as the introduction, removal, or alteration of substituent groups, have a profound impact on the electronic properties and chemical reactivity of anisole derivatives. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, and its position on the aromatic ring are key determinants of the molecule's behavior. longdom.org

The introduction of electron-donating groups like methoxy (-OCH₃) and alkyl groups increases the electron density on the benzene ring, thereby enhancing its reactivity towards electrophiles. sciengine.comlongdom.org Conversely, electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.

The interplay between multiple substituents can lead to complex effects. For instance, in a study of iodoanisoles, both the iodo and methoxy groups were found to be electron-donating, resulting in an electron-rich structure with a lower first ionization potential compared to monosubstituted benzenes. sciengine.comresearchgate.net This increased electron density is directly correlated with the high reactivity of iodoanisoles in reactions like cross-coupling. sciengine.com

The steric bulk of substituents also plays a critical role. Large groups like tert-butyl can hinder access to adjacent positions on the ring, influencing the regioselectivity of reactions. longdom.org This steric hindrance can also be exploited to enhance the thermal stability of the molecule by physically protecting the aromatic system from degradation. longdom.org

The reactivity of radical cations of arylalkenes and alkanes is also sensitive to substituent effects. A study on meta- and para-methoxy substituted derivatives revealed that the position of the methoxy group influences the charge and spin density distribution in the radical cation, which in turn affects the rates of nucleophilic addition and carbon-carbon bond cleavage. cdnsciencepub.com

Studies on Organometallic Complexes featuring Anisole Derivatives

Anisole and its derivatives are versatile ligands in organometallic chemistry, capable of forming complexes with a variety of transition metals. nih.govacs.org The nature of the anisole ligand, including the type and position of its substituents, can significantly influence the properties and reactivity of the resulting organometallic complex. uchile.cl

The methoxy group of anisole can direct the metalation to the ortho position, a process known as directed ortho metalation (DoM). msu.edu This allows for the regioselective functionalization of the anisole ring. The formation of η⁶-arene transition metal complexes can activate the aromatic ring towards reactions that are otherwise difficult to achieve. acs.org For example, chromium complexes of anisoles have been used to achieve ortho-arylation with high yields and regioselectivity. acs.org

The reactivity of the coordinated anisole can be tuned by the metal center and the other ligands present in the complex. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to catalyze the highly regioselective C-H alkylation of anisoles with olefins. nih.gov In another example, a tungsten-anisole complex has been utilized to generate 3,6-substituted cyclohexenes, which are valuable building blocks for chemical libraries. nih.gov

The study of organometallic complexes of anisole derivatives also extends to their potential applications in catalysis and materials science. Ruthenium complexes containing substituted anisole ligands have been synthesized and investigated for their cytotoxic activity, demonstrating that the nature of the arene ligand plays a crucial role in the biological properties of the complex. uchile.cl

The interaction of transition metal ions with methylanisole isomers in the gas phase has provided fundamental insights into the reactivity of these systems. The fragmentation pathways of the metal-anisole adducts are isomer-specific, highlighting the influence of the substituent position on the coordination and subsequent reactions of the anisole ligand. researchgate.net

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in low-sample-size datasets. Meta-analyses of existing toxicology data (e.g., ECOTOX database) improve predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。